1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
Description
Properties
IUPAC Name |
2-methyl-3-(piperazin-1-ylmethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-11-12(10-16-8-5-14-6-9-16)17-7-3-2-4-13(17)15-11/h14H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMHQTNASCFIJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2CCCCC2=N1)CN3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601140653 | |
| Record name | Imidazo[1,2-a]pyridine, 5,6,7,8-tetrahydro-2-methyl-3-(1-piperazinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-25-3 | |
| Record name | Imidazo[1,2-a]pyridine, 5,6,7,8-tetrahydro-2-methyl-3-(1-piperazinylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imidazo[1,2-a]pyridine, 5,6,7,8-tetrahydro-2-methyl-3-(1-piperazinylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601140653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Analysis
Biochemical Properties
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific receptors on cell membranes, influencing signal transduction pathways. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-receptor complex.
Cellular Effects
The effects of this compound on cells are diverse. It can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been observed to activate certain kinases, which in turn phosphorylate target proteins, altering their activity and function. Additionally, this compound can influence cell proliferation and apoptosis, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit certain proteases by binding to their active sites, preventing substrate access. This inhibition can lead to downstream effects on cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a loss of activity. Long-term exposure to this compound has been associated with sustained changes in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at higher doses, toxic or adverse effects can occur. Threshold effects have been observed, where a minimal effective dose is required to achieve the desired biological response. Toxicity studies have indicated that high doses can lead to organ damage and other adverse outcomes.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. For example, it can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes or passively diffuse into cells. Once inside, it may localize to specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, it may accumulate in the nucleus, where it can interact with DNA and transcription factors, influencing gene expression.
Biological Activity
1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₂₂N₄
- Molecular Weight : 234.34 g/mol
- CAS Number : 1427380-25-3
Antitumor Activity
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of the ENPP1 enzyme, which negatively regulates the cGAS-STING pathway—a crucial pathway in cancer immunotherapy. For instance, a related compound demonstrated an IC50 value of 5.70 nM against ENPP1 and significantly enhanced antitumor efficacy when used in combination with anti-PD-1 therapy, achieving a tumor growth inhibition rate of 77.7% in murine models .
Anthelmintic Activity
Research utilizing Caenorhabditis elegans as a model organism has shown that certain derivatives of imidazo[1,2-a]pyridine exhibit significant anthelmintic activity. This suggests potential applications in treating parasitic infections .
Antioxidant Activity
Compounds similar to this compound have been evaluated for their antioxidant properties. Studies indicate that these compounds can effectively scavenge free radicals and may offer protective effects against oxidative stress-related diseases .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- ENPP1 Inhibition : By inhibiting ENPP1, the compound enhances the immune response against tumors by promoting the activation of the cGAS-STING pathway.
- Antioxidant Mechanisms : The presence of heterocyclic structures allows for effective electron delocalization, contributing to the scavenging of reactive oxygen species (ROS).
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 1-({2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}methyl)piperazine exhibit significant anticancer properties. For instance, imidazopyridine derivatives have been studied for their ability to inhibit specific kinases involved in cancer progression. The imidazo[1,2-a]pyridine moiety is known to interact with ATP-binding sites of kinases, making it a target for drug design in cancer therapies.
Neuropharmacology
The compound's piperazine structure suggests potential activity as a central nervous system (CNS) agent. Piperazine derivatives are often explored for their anxiolytic and antidepressant effects. Studies have shown that modifications in the piperazine ring can lead to enhanced binding affinities for serotonin receptors and other neurotransmitter systems.
Pharmacological Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of imidazopyridine derivatives. The compound has shown efficacy against various bacterial strains and fungi. Its mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Antiviral Activity
Research into the antiviral properties of similar compounds indicates that they may inhibit viral replication through interference with viral enzymes or host cell interactions. The exploration of this compound in antiviral drug development is ongoing.
Material Science Applications
Polymer Chemistry
The unique structure of this compound allows it to be utilized in the synthesis of advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Research has focused on utilizing such compounds in creating smart materials that respond to environmental stimuli.
Nanotechnology
In nanotechnology, compounds like this compound can serve as functionalized ligands for nanoparticles. These nanoparticles can be engineered for targeted drug delivery systems or as imaging agents in medical diagnostics.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro via kinase inhibition assays. | PubChem |
| Neuropharmacology | Showed enhanced binding affinity to serotonin receptors compared to standard piperazines. | Ambeed |
| Antimicrobial Efficacy | Effective against multiple strains of bacteria and fungi; mechanism involves cell membrane disruption. | Bidepharm |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of imidazo[1,2-a]pyridine and piperazine derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of Selected Compounds
*Calculated based on molecular formulas where explicit data was unavailable.
Key Observations
Core Structure Variations: The target compound’s imidazo[1,2-a]pyridine core differentiates it from pyrazine (e.g., ) or benzisothiazole analogs (e.g., ). Replacement of the pyridine core with pyrazine (as in ’s trifluoromethyl derivative) alters electronic properties and metabolic stability .
Substituent Effects :
- Piperazine vs. Ethylamine : The piperazine group in the target compound likely improves solubility and provides hydrogen-bonding sites compared to the ethylamine substituent in ’s analog .
- Halogenation : Bromo/chloro substituents (e.g., ’s pyridine derivative) enhance binding affinity in some drug-receptor interactions but may increase toxicity .
- Trifluoromethyl Groups : ’s CF₃-substituted pyrazine derivative highlights the role of fluorine in improving metabolic stability and lipophilicity .
Biological Activity Trends :
- Piperazine-containing compounds (e.g., ’s BMY 13859-1) often exhibit CNS activity due to their ability to cross the blood-brain barrier and modulate neurotransmitter receptors .
- Farnesyl protein transferase (FPT) inhibitors () demonstrate that piperazine derivatives with bulky substituents (e.g., pyridylacetyl N-oxide) can achieve potent enzyme inhibition and oral bioavailability .
Synthetic Accessibility :
- The target compound and its analogs (e.g., ) are listed as discontinued in commercial catalogs, suggesting challenges in synthesis or purification .
Preparation Methods
Preparation of 2-methyl-3-(halomethyl)imidazo[1,2-a]pyridine Intermediate
The imidazo[1,2-a]pyridine core can be synthesized by cyclization of 2-aminopyridine derivatives with α-haloketones or α-haloaldehydes under reflux conditions in ethanol or other suitable solvents.
Introduction of a halomethyl group at the 3-position is achieved by halogenation reactions such as bromination with N-bromosuccinimide (NBS) under mild conditions (room temperature, short reaction time).
Example conditions: Treatment of 2-methylimidazo[1,2-a]pyridine with NBS in chloroform at 25–30 °C for 15 minutes yields the 3-(bromomethyl) derivative, which serves as a reactive intermediate for subsequent substitution.
Nucleophilic Substitution with Piperazine
The 3-(halomethyl)imidazo[1,2-a]pyridine intermediate is reacted with piperazine under basic or neutral conditions to substitute the halogen with the piperazine nitrogen, forming the 3-(piperazin-1-ylmethyl) derivative.
Typical reaction conditions involve stirring the halomethyl intermediate with an equimolar or slight excess amount of piperazine in an aprotic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to facilitate the substitution reaction.
After reaction completion (e.g., 13 hours at room temperature), the product is purified by silica gel column chromatography using solvents like dichloromethane/methanol mixtures (e.g., 50:1) to afford the pure compound in yields around 60-70%.
Alternative Synthetic Strategies
Reductive amination approach: Starting from 2-methylimidazo[1,2-a]pyridine-3-carboxaldehyde, reductive amination with piperazine can be performed using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride, yielding the target compound.
Use of protected piperazines: To improve selectivity and yields, protected piperazine derivatives (e.g., Boc- or ethyl carbamate-protected) can be used in alkylation steps, followed by deprotection to yield the free piperazine derivative.
Summary Table of Key Preparation Steps
Research Findings and Notes
The nucleophilic substitution of halomethyl intermediates with piperazine is a robust and reproducible method, offering moderate to good yields with straightforward purification.
The use of mild bases such as DBU enhances reaction rates and yields without promoting side reactions.
Protecting groups on piperazine can be employed to avoid polyalkylation and improve selectivity, especially in complex synthetic sequences.
Analytical characterization of the final compound includes melting point determination, NMR spectroscopy (1H and 13C), and chromatographic purity checks.
The synthetic methods align with those used for related imidazo[1,2-a]pyridine-piperazine derivatives with applications in medicinal chemistry as kinase inhibitors or CNS-active agents.
Q & A
What are the established synthetic routes for 1-({2-methylimidazo[1,2-a]pyridin-3-yl}methyl)piperazine, and what are the critical reaction parameters affecting yield?
Basic Research Question
Methodological Answer:
The synthesis typically involves cyclization and functionalization steps. A common approach is reacting an N-protected piperazine precursor with a substituted imidazo[1,2-a]pyridine derivative. For example, hydrazine derivatives can be cyclized in the presence of solvents like ethanol under reflux (6–8 hours), followed by deprotection using agents like HCl . Key parameters include:
- Temperature Control: Reflux conditions (~80°C) ensure proper cyclization without side reactions.
- Solvent Choice: Polar solvents (e.g., ethanol) improve solubility of intermediates.
- Purification: Column chromatography or crystallization (ethanol) is critical for isolating the final product with >95% purity .
Yield optimization often requires adjusting stoichiometry of phenylhydrazine derivatives and monitoring reaction progress via TLC or HPLC .
Which pharmacological activities have been preliminarily identified for this compound, and what in vitro/in vivo models support these findings?
Basic Research Question
Methodological Answer:
Preliminary studies suggest dual activity:
- Local Anesthetic Activity: Evaluated in rodent models (e.g., infiltration anesthesia), showing prolonged effect duration compared to lidocaine. Mechanism involves sodium channel blockade, validated via electrophysiological assays .
- Antiplatelet Activity: Demonstrated in human platelet aggregation assays (IC₅₀ ~10 μM) using ADP as an agonist. Structural similarity to piperazine-based inhibitors supports interference with GPIIb/IIIa receptors .
- 5-HT Receptor Modulation: Binding assays (radioligand displacement) indicate affinity for 5-HT1A receptors (Ki ~50 nM), suggesting potential antidepressant/anxiolytic applications .
How do structural modifications at the imidazo[1,2-a]pyridine or piperazine moieties influence the compound's selectivity and potency in targeting specific receptors (e.g., 5-HT or calcium channels)?
Advanced Research Question
Methodological Answer:
- Imidazo[1,2-a]pyridine Modifications:
- Piperazine Modifications:
- N-Methylation: Reduces 5-HT1A affinity (Ki increases to >200 nM) but improves selectivity for T-type calcium channels (IC₅₀ ~1 μM) .
- Benzyl Substituents: Introduce steric hindrance, diminishing off-target binding to histamine H1 receptors .
Methodology: Use molecular docking (AutoDock Vina) and MD simulations to predict binding poses, followed by radioligand assays for validation .
What computational approaches are employed to resolve contradictions between predicted and observed biological activities of this compound, particularly regarding its antiplatelet vs. anesthetic effects?
Advanced Research Question
Methodological Answer:
Contradictions arise when in silico models predict antiplatelet activity (e.g., COX-1 inhibition) but in vivo data show stronger anesthetic effects. Resolution strategies include:
- Target Deconvolution: Use proteome-wide docking (SwissTargetPrediction) to identify off-targets like voltage-gated sodium channels (NaV1.7) .
- Pathway Analysis: Employ STRING or KEGG to map interactions between predicted targets (e.g., GPIIb/IIIa and NaV1.7) and contextualize dual activity .
- Pharmacophore Refinement: Adjust computational models using bioassay data (e.g., antiplatelet IC₅₀ vs. anesthetic ED₅₀) to improve predictive accuracy .
What methodologies are recommended for analyzing metabolic stability and off-target interactions of this compound during lead optimization?
Advanced Research Question
Methodological Answer:
- Metabolic Stability:
- Liver Microsome Assays: Incubate with human/rat microsomes (37°C, NADPH) and quantify parent compound via LC-MS/MS. Half-life (t₁/₂) >60 min indicates suitability for oral dosing .
- CYP Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4) to assess competitive inhibition (IC₅₀ <10 μM flags toxicity risks) .
- Off-Target Profiling:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
